Cipatinib -

Cipatinib

Catalog Number: EVT-1534543
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cipatinib is an oral tyrosine kinase inhibitor targeting both HER-1 and HER-2 receptors.
Overview

Cipatinib is a novel compound classified as a tyrosine kinase inhibitor that targets both the epidermal growth factor receptor and the human epidermal growth factor receptor 2. It has been primarily investigated for its potential therapeutic applications in treating advanced breast cancer, particularly in patients who are HER2-positive. The compound's development is rooted in the need for effective treatments against cancers driven by these receptors, which play critical roles in oncogenesis.

Source and Classification

Cipatinib is synthesized from various chemical precursors and belongs to a class of drugs known as small molecule inhibitors. This classification highlights its ability to interfere with specific protein functions at the molecular level, particularly those involved in cell signaling pathways that promote cancer cell proliferation.

Synthesis Analysis

Methods and Technical Details

The synthesis of cipatinib involves several key steps:

  1. Starting Materials: The synthesis typically begins with readily available aniline derivatives and quinazoline intermediates.
  2. Reactions: The process often includes nucleophilic substitution reactions, where an amine group is introduced to a halogenated precursor.
  3. Purification: High-performance liquid chromatography is commonly used to purify the resulting compound, ensuring high purity levels necessary for clinical use.

For example, one synthesis route involves the reaction of 4-chloro-7-methoxyquinazoline with an appropriate aniline reagent in the presence of solvents like isopropyl alcohol, followed by further modifications to yield cipatinib .

Molecular Structure Analysis

Structure and Data

Cipatinib's molecular formula is C24H26ClN5OC_{24}H_{26}ClN_5O, and its structure can be described as follows:

  • Core Structure: The compound features a quinazoline core, which is essential for its activity as a tyrosine kinase inhibitor.
  • Functional Groups: Cipatinib contains various functional groups including chloro, methoxy, and amino groups that contribute to its binding affinity and specificity towards its targets.

The three-dimensional conformation of cipatinib allows it to effectively fit into the active sites of the epidermal growth factor receptor and human epidermal growth factor receptor 2, inhibiting their activity .

Chemical Reactions Analysis

Reactions and Technical Details

Cipatinib undergoes various chemical reactions during its synthesis:

  1. Nucleophilic Substitution: This reaction type is crucial for introducing functional groups into the quinazoline framework.
  2. Condensation Reactions: These are employed to form bonds between different molecular fragments during synthesis.
  3. Deprotection Steps: Many synthetic routes involve protecting groups that must be removed at certain stages to yield the final active compound.

The detailed mechanisms of these reactions often involve careful control of reaction conditions such as temperature, solvent choice, and catalyst use .

Mechanism of Action

Process and Data

Cipatinib exerts its therapeutic effects by inhibiting the activity of tyrosine kinases associated with the epidermal growth factor receptor and human epidermal growth factor receptor 2. The mechanism can be summarized as follows:

  1. Binding: Cipatinib binds competitively to the ATP-binding site of these receptors.
  2. Inhibition of Phosphorylation: This binding prevents autophosphorylation and subsequent downstream signaling that promotes cell proliferation.
  3. Induction of Apoptosis: By blocking these pathways, cipatinib can induce programmed cell death in cancer cells that rely on these signals for survival.

Clinical studies have shown promising results regarding its efficacy in HER2-positive breast cancer patients .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cipatinib exhibits several notable physical and chemical properties:

These properties are critical for determining suitable formulation strategies for pharmaceutical applications .

Applications

Scientific Uses

Cipatinib has been primarily investigated for its application in oncology, particularly for treating:

  • HER2-positive Breast Cancer: Clinical trials have demonstrated its potential effectiveness against this type of cancer.
  • Combination Therapies: Research is ongoing into using cipatinib alongside other therapeutic agents to enhance treatment efficacy and overcome resistance mechanisms.

Further studies are warranted to explore additional indications and optimize dosing regimens based on pharmacokinetic profiles observed in clinical trials .

Introduction to Cipatinib in Targeted Cancer Therapy

Tyrosine Kinase Inhibitors (TKIs) in Oncology: Classification and Therapeutic Relevance

Tyrosine kinase inhibitors constitute a pharmacologically diverse class of antineoplastic agents that impede aberrant signal transduction through competitive or allosteric inhibition of kinase domains. Within oncology, TKIs are systematically classified by:

  • Target Specificity:
  • Single-target agents (e.g., gefitinib targeting EGFR)
  • Multi-target agents (e.g., cipatinib inhibiting EGFR/HER2)
  • Reversibility:
  • Reversible ATP-competitive inhibitors (Type I)
  • Irreversible covalent binders (Type II)
  • Structural Scaffolds:
  • Quinazolines (lapatinib, cipatinib)
  • Pyrrolopyrimidines (neratinib)
  • Pyridopyrimidines (tucatinib) [4] [8]

The therapeutic relevance of HER2-directed TKIs stems from the oncogenic role of HER2 amplification/overexpression in 20–25% of breast cancers, which drives constitutive activation of the PI3K/AKT and MAPK/ERK signaling cascades. Unlike monoclonal antibodies (e.g., trastuzumab) that target extracellular domains, small molecule TKIs like cipatinib penetrate cell membranes to inhibit intracellular kinase activity, potentially overcoming certain resistance mechanisms and exhibiting CNS penetration [4] [10].

Table 1: Classification of HER2-Targeted Tyrosine Kinase Inhibitors

CompoundPrimary TargetsReversibilityChemical Class
CipatinibEGFR, HER2ReversibleQuinazoline
LapatinibEGFR, HER2ReversibleQuinazoline
NeratinibEGFR, HER2, HER4IrreversiblePyrrolopyrimidine
TucatinibHER2ReversiblePyridopyrimidine

Structural and Functional Basis of Dual EGFR/HER2 Inhibition

Cipatinib functions as a competitive ATP-mimetic, binding to the adenosine triphosphate (ATP) pocket within the tyrosine kinase domains of both EGFR and HER2. Key structural characteristics enabling dual inhibition include:

  • Quinazoline Core: Provides planar heteroaromatic scaffolding for optimal hydrophobic interactions within the ATP-binding cleft.
  • Aniline Substituents: Extend into specific hydrophobic regions adjacent to the ATP pocket, enhancing selectivity and binding affinity.
  • Acrylamide Moiety: Facilitates covalent interaction with cysteine residues in some irreversible inhibitors (though cipatinib maintains reversible binding kinetics) [2] [8].

Biochemical analyses demonstrate potent inhibition constants (Kᵢ) of 3 nM for EGFR and 13 nM for HER2, translating to half-maximal inhibitory concentrations (IC₅₀) of 4.1 nM and 0.5 nM against EGFR and HER2-dependent tumor cell lines (SK-OV-3, BT-474), respectively. This dual affinity arises from structural conservation in the kinase domains of EGFR and HER2, allowing cipatinib to effectively suppress autophosphorylation and downstream signal transduction [3] [7].

Physicochemical properties significantly influence functional efficacy:

  • Solubility: >98% purity as solid powder; soluble in DMSO but insoluble in aqueous buffers, necessitating specific formulation approaches for bioavailability.
  • Stability: Shelf life >5 years when stored at -20°C; stable under ambient shipping conditions for weeks.
  • Metabolic Fate: Subject to cytochrome P450-mediated metabolism (primarily CYP3A4), with hydrogen bonding properties critical for substrate-enzyme interactions [1] [6].

Table 2: Pharmacodynamic Profile of Cipatinib

ParameterValueExperimental Context
EGFR Kᵢ3 nMEnzyme inhibition assay
HER2 Kᵢ13 nMEnzyme inhibition assay
SK-OV-3 IC₅₀4.1 nMCell proliferation assay
BT-474 IC₅₀0.5 nMCell proliferation assay
Thermodynamic Solubility>100 μM (pH 7.4)ADME profiling
Plasma Protein Binding<95%In vitro plasma incubation

Historical Development of Cipatinib: From Quinazoline Derivatives to Clinical Candidates

Cipatinib emerged from systematic structure-activity relationship (SAR) optimization of quinazoline-based kinase inhibitors:

  • First-Generation Scaffolds: Lapatinib served as the prototypical dual EGFR/HER2 quinazoline inhibitor, establishing the pharmacophore template featuring:
  • 4-Anilinoquinazoline core
  • Furanosyl oxygen hydrogen bond acceptor
  • Sulfur-linked solubilizing side chain [2] [8]
  • Rational Modifications:
  • Headgroup Optimization: Introduction of methyl substituents at the 5-position of 2-aminopyrazine headgroups significantly enhanced antischistosomal potency in lapatinib analogs, though metabolic stability decreased. Cipatinib’s headgroup likely incorporated similar bioisosteric enhancements.
  • Tail Group Engineering: Replacement of lapatinib’s morpholinoethyl tail with N-methylhomopiperazine derivatives improved aqueous solubility and maintained potency against HER2 kinase domain mutants.
  • sp³ Carbon Enrichment: Incorporation of bridged piperazines or alkyl chain extensions between aromatic systems enhanced three-dimensionality, improving solubility and microsomal stability [2].
  • In Vitro to Clinical Translation: Preclinical efficacy demonstrated concentration-dependent tumor growth inhibition in HER2-overexpressing xenograft models, supporting advancement to human trials. Phase I pharmacokinetic studies established dose-proportional exposure from 200–1800 mg/day, with an AUCτ of 18.7 µg·h/mL at 800 mg dosing. The compound exhibited linear pharmacokinetics and achieved plasma concentrations exceeding IC₅₀ values for HER2 phosphorylation throughout the dosing interval [3] [7].

Critical structure-activity relationship (SAR) learnings during development included:

  • Para-substitution on the headgroup aryl ring markedly increased potency against HER2-driven phenotypes.
  • Nitrogen positioning within heterocyclic headgroups preserved kinase selectivity.
  • Terminal basic amines in tail groups enhanced solubility but required balancing against hepatocyte clearance rates.

Table 3: Key Structure-Activity Relationship (SAR) Findings in Cipatinib Development

Structural RegionModificationImpact on PropertiesBiological Consequence
Headgroup5-Methyl-2-aminopyrazine↓ Solubility, ↓ Metabolic stability↑↑ Antiproliferative potency
Linker RegionEthylene bridge↑ sp³ character, ↑ Solubility↔ Maintained target affinity
Tail GroupN-Methylhomopiperazine↑ Microsomal stability (Clint <8.6 μL/min/mg)↑ Bioavailability, ↓ Hepatic extraction
Core ScaffoldQuinazoline with chloro-anilineOptimal hydrophobic fittingDual EGFR/HER2 inhibition

Properties

Product Name

Cipatinib

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

Cipatinib.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.